2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine is a heterocyclic aromatic compound that features a triazine ring substituted with two chlorine atoms and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of chlorine atoms on the triazine ring by the fluorophenyl group. The reaction is usually performed under reflux conditions to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) under reflux conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminotriazine derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or disrupting protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(4-chlorophenyl)-1,3,5-triazine
- 2,4-Dichloro-6-(4-bromophenyl)-1,3,5-triazine
- 2,4-Dichloro-6-(4-methylphenyl)-1,3,5-triazine
Uniqueness
Compared to its analogs, 2,4-Dichloro-6-(4-fluorophenyl)-1,3,5-triazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H4Cl2FN3 |
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Molecular Weight |
244.05 g/mol |
IUPAC Name |
2,4-dichloro-6-(4-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-13-7(14-9(11)15-8)5-1-3-6(12)4-2-5/h1-4H |
InChI Key |
CGWBULBOFGXXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
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